molecular formula C8H8BrNO2 B11876939 1-Bromo-3,5-dimethyl-2-nitrobenzene

1-Bromo-3,5-dimethyl-2-nitrobenzene

Cat. No.: B11876939
M. Wt: 230.06 g/mol
InChI Key: JPQRNMLKDJLWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of a suitable precursor. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) to form 1,3-dimethyl-2-nitrobenzene, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This approach can enhance yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3,5-dimethyl-2-nitrobenzene is utilized in various scientific research applications, including:

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-3,5-dimethyl-2-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3

InChI Key

JPQRNMLKDJLWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.